Part 1: Executive Technical Overview 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0) is a high-value halogenated aromatic scaffold used primarily in the synthesis of peptidomimetics and kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Overview
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0) is a high-value halogenated aromatic scaffold used primarily in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structural utility lies in its dense functionalization: the ortho-fluoro and meta-trifluoromethyl groups modulate lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Recent patent literature highlights this compound as a critical intermediate in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors , specifically in the construction of P2/P3 ligands for pyrrolidine-based antiviral agents.[1]
Part 2: Physicochemical Profile & Molecular Weight Analysis
In precision synthesis, "molecular weight" is not a single number but a distribution.[1] For a brominated compound, relying solely on the average molecular weight can lead to mass spectrometry (MS) misinterpretation.[1]
Acidic strength increased by ortho-F and meta-CF3.[1]
LogP (Calc.)
~2.9
Moderate lipophilicity, ideal for CNS/cellular penetration.[1]
Mass Spectrometry: The Bromine Signature
The presence of Bromine creates a distinct 1:1 isotopic ratio between
(50.69%) and (49.31%).[1] In LC-MS quality control, you must look for the "M" and "M+2" doublet.[1]
Target Ion [M-H]⁻:
Peak A (
): 284.91 m/z
Peak B (
): 286.91 m/z
Validation Rule: If the intensity ratio of Peak A to Peak B deviates significantly from 1:1, suspect contamination (e.g., dechlorination or debromination byproducts).[1]
Part 3: Synthesis & Fabrication Protocol
The synthesis of this isomer is non-trivial due to the directing effects of the three existing substituents.[1] Standard electrophilic bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid often yields inseparable mixtures.
The Superior Route: Directed Ortho-Metallation (DoM)
We utilize a "Knochel-Hauser" base approach to selectively functionalize the position ortho to the fluorine atom.[1]
Reaction Pathway Diagram
Caption: Selective synthesis via Directed Ortho-Metallation (DoM) using TMPMgCl·LiCl to install the carboxylate group adjacent to the fluorine.[1]
Step-by-Step Protocol
Safety Note: This reaction involves organometallics and cryogenic conditions.[1] Work under strict anhydrous nitrogen/argon atmosphere.
Base: TMPMgCl[4]·LiCl (1.1 M in THF, 1.1 eq)[1][4]
Solvent: Anhydrous THF
Quench: Carbon Dioxide (gas or solid)
Procedure:
Preparation: Charge a flame-dried 3-neck flask with 5-Bromo-2-fluorobenzotrifluoride and anhydrous THF. Cool the solution to -40 °C .
Why -40°C? Lower temperatures (-78°C) may slow the metallation kinetics, while higher temperatures (>0°C) risk benzyne formation or halogen dance side reactions.[1]
Metallation: Dropwise add the TMPMgCl[1]·LiCl solution over 15–20 minutes. Maintain internal temperature below -35°C.
Mechanism: The bulky TMP base removes the proton at position 3 (between F and CF3) or position 6? Correction: The precursor is 5-bromo-2-fluorobenzotrifluoride.[1] The most acidic proton is ortho to the Fluorine.[1] The bulky base prevents nucleophilic attack on the ring.[1]
Incubation: Stir at -40°C for 30–60 minutes to ensure complete magnesiation.
Carboxylation: Introduce excess
(gas bubbling or addition of crushed dry ice) to the reaction mixture.[1] A thick precipitate (magnesium benzoate salt) will form.
Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (SiO2, Hexane:EtOAc gradient with 1% Acetic Acid).
Part 4: Analytical Characterization & QC
To validate the identity of the synthesized material, utilize the following analytical decision tree.
Caption: Quality Control Decision Tree ensuring isotopic validity and structural regiochemistry.
NMR Interpretation:
NMR: Expect two distinct signals. The fluorine on the ring will show coupling to the adjacent protons.[1] The group will appear as a singlet (or fine doublet) upfield.
NMR: You should observe two aromatic protons. Their coupling constant () will indicate their relationship (meta vs para). In the target structure (5-Br, 2-F, 3-CF3), the protons are at positions 4 and 6.[1] They are meta to each other. Expect small coupling constants ().[1]
Part 5: References
Preparation of pyrrolidine main protease inhibitors as antiviral agents.
Source: World Intellectual Property Organization (WO/2024/081351).
Context: Primary source for the synthesis of 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid via magnesiation.[1]
URL:
Isotopic Abundance of Bromine.
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1]
Context: Basis for the 1:1 doublet rule in mass spectrometry of brominated compounds.[1][3]
URL:[Link]
Knochel-Hauser Base (TMPMgCl[1]·LiCl) in Organic Synthesis.
Source:Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[1]
Context: Mechanistic grounding for the Directed Ortho Metallation (DoM) protocol.[1]
URL:[Link]
Technical Whitepaper: Strategic Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
[1] Executive Summary 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a high-value pharmacophore used extensively in the development of ROR modulators, anti-inflammatory agents, and agrochemicals.[1] Its structural u...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a high-value pharmacophore used extensively in the development of ROR
modulators, anti-inflammatory agents, and agrochemicals.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring, featuring three distinct electron-withdrawing groups (EWGs): a carboxylic acid, a fluorine atom, and a trifluoromethyl group.
This specific substitution pattern creates a highly deactivated aromatic system, rendering standard electrophilic aromatic substitution (EAS) kinetically challenging. This guide presents two distinct synthetic pathways:
The Superacid-Promoted Bromination Route: A scalable, cost-effective method for process chemistry.[1]
The Directed Ortho-Metalation (DoM) Route: A high-precision method for discovery chemistry, utilizing cryo-lithiation.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the introduction of the bromine atom at the 5-position or the carboxylic acid at the 1-position.
Electronic Landscape: The 2-fluoro and 3-trifluoromethyl groups strongly deactivate the ring.[1] However, their directing effects are cooperative regarding the 5-position:
This route is preferred for multi-gram to kilogram scale-up due to the avoidance of cryogenic conditions and organolithiums.[1]
Mechanistic Insight
Standard bromination (Br
/FeBr) fails or is sluggish due to the electron-deficient nature of the substrate. We utilize a "superelectrophilic" system: N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (HSO) .[1]
Mechanism: H
SO protonates NBS, generating a highly reactive solvated bromonium species ( equivalent) capable of attacking the deactivated ring.
Addition: Add 2-Fluoro-3-(trifluoromethyl)benzoic acid portion-wise. Ensure complete dissolution (solution may be viscous).[1]
Bromination: Add NBS in small portions over 1 hour, maintaining internal temperature
. Exotherm Alert: Rapid addition can cause localized overheating and decarboxylation.[1]
Reaction: Warm the mixture to 25°C (room temperature) and stir for 12–24 hours.
Self-Validation Point: Monitor by HPLC.[1] The starting material (RT ~4.5 min) should convert to the product (RT ~6.2 min, more lipophilic). If conversion stalls <80%, heat to 45°C.[1]
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 volumes) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]
Workup: Filter the solid. Wash the cake with water (
) to remove residual acid.
Purification: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.
This route is ideal when the aryl bromide precursor is available or when specific isotopic labeling (e.g.,
C-COOH) is required.
Mechanistic Insight
Fluorine is a powerful Directed Ortho Metalation (DoM) group.[1] When treating 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with a strong base (LDA), lithiation occurs exclusively ortho to the fluorine.[1]
Regioselectivity: The position between F and CF
is sterically crowded. Lithiation occurs at the C6 position (relative to the benzene numbering), which corresponds to the C2 position relative to the final acid.
Inertion: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .
Base Addition: Add LDA solution dropwise via syringe pump. Stir for 30 minutes at -78°C.
Critical Parameter: Temperature must remain <-70°C to prevent "Halogen Dance" (migration of the bromine atom) or benzyne formation.[1]
Substrate Addition: Dissolve the aryl bromide in THF and add dropwise to the LDA solution. The solution often turns yellow/orange (lithiated species). Stir for 1 hour at -78°C.
Carboxylation: Bubble dry CO
gas into the solution (via a drying tube filled with CaCl) for 30 minutes. The mixture will become a thick slurry (lithium carboxylate).
Hydrolysis: Allow to warm to 0°C and quench with 1M HCl until pH < 2.
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine.
Isolation: Dry over Na
SO, filter, and concentrate.
Yield Expectation: 70–80%
Critical Process Parameters & Workflow Logic
To ensure reproducibility and trustworthiness, the purification workflow must be robust. The following diagram illustrates the "Acid-Base Switch" technique, a self-validating purification method that removes non-acidic impurities (unreacted starting material in Route B) without chromatography.[1]
Diagram 2: Acid-Base Purification Workflow
Caption: Acid-Base "Switch" purification workflow ensuring high purity without column chromatography.
Analytical Characterization (Self-Validation)
A successful synthesis must meet these criteria:
1H NMR (DMSO-d6): Look for two aromatic doublets (or dd) in the 8.0–8.5 ppm region.[1] The coupling constant (
) should reflect meta coupling (~2-3 Hz) or para coupling to Fluorine.
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid starting material
Topic: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid starting material Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A High-Value Scaffold for Medicinal Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid starting material
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
A High-Value Scaffold for Medicinal Chemistry & Agrochemical Design
Executive Summary
In the landscape of modern drug discovery, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0 ) has emerged as a "privileged" building block. Its structural uniqueness lies in its tetrasubstituted benzene core , which offers three distinct vectors for orthogonal functionalization:
Carboxylic Acid (C1): Ready for amide coupling or heterocycle formation.
Aryl Bromide (C5): A handle for cross-coupling (Suzuki, Buchwald-Hartwig).
Activated Fluoride (C2): Susceptible to Nucleophilic Aromatic Substitution (
), enhanced by the electron-withdrawing nature of the adjacent -COOH and -CF groups.
This guide details the synthesis, reactivity, and strategic application of this intermediate, providing validated protocols for its integration into high-value bioactive molecules.
Chemical Profile & Structural Analysis[1]
The compound’s utility is dictated by its electronic environment. The 2-fluoro-3-(trifluoromethyl) motif is particularly valuable for modulating metabolic stability (blocking P450 oxidation) and lipophilicity without excessive steric bulk.
Property
Data
IUPAC Name
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
CAS Number
1881295-62-0
Molecular Formula
CHBrFO
Molecular Weight
287.01 g/mol
Substitution Pattern
1,2,3,5-Tetrasubstituted Benzene
pKa (Calc.)
~2.5 (Acidified by ortho-F and meta-CF)
Key Reactivity
Electrophilic (Br), Nucleophilic (COOH), Electrophilic (F via )
Synthetic Routes to the Core
Accessing this scaffold requires navigating the directing effects of the substituents. Two primary routes are chemically sound: one relying on Directed Ortho-Metalation (DoM) and the other on Electrophilic Aromatic Substitution (EAS) .
Route A: Directed Ortho-Magnesiation (The Knochel-Hauser Approach)
This is the modern, high-precision route, particularly useful when starting from the aryl halide. It utilizes Turbo-Grignard bases to selectively deprotonate the position ortho to the fluorine atom.
Starting Material: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (also known as 5-bromo-2-fluorobenzotrifluoride).
Mechanism: The fluorine atom directs lithiation/magnesiation to the C2 position (ortho) due to the inductive effect and coordination capability.
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).
Protocol A (Step-by-Step):
Setup: Flame-dry a 3-neck flask and purge with Argon.
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
Cooling: Cool the solution of starting material to -40°C .
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 15 minutes.[1] Maintain internal temperature below -35°C.
Aging: Stir at -40°C for 30–60 minutes to ensure complete magnesiation.
Quench: Bubble excess CO
gas (dried through a CaSO tube) into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.
Workup: Allow to warm to RT. Quench with 1M HCl (aq) to pH 1. Extract with Ethyl Acetate.[1][2][3] The product precipitates or is isolated from the organic layer.[1][3][4][5]
Route B: Electrophilic Bromination (The Convergent Route)
If 2-Fluoro-3-(trifluoromethyl)benzoic acid is available, this route is highly scalable. The substitution pattern is "reinforcing," meaning all directing groups push the incoming electrophile to the same position (C5).
Reaction: Stir at 50–60°C for 4–6 hours. Monitor by HPLC/LC-MS.
Workup: Pour onto ice water. The product typically precipitates as a white solid. Filter, wash with water, and dry.[4]
Visualizing the Synthesis Pathways
Figure 1: Two chemically distinct routes converge to the target scaffold.[1] Route A utilizes organometallic precision, while Route B leverages electronic directing effects.
Reactivity Landscape & Derivatization
Once synthesized, the scaffold serves as a "switchboard" for diverse chemical modifications.
1. Suzuki-Miyaura Cross-Coupling (C5-Br)
The aryl bromide at C5 is sterically accessible and electronically activated.
Standard Conditions: Pd(dppf)Cl
, KCO, Dioxane/Water, 80°C.
Insight: The ortho-fluorine and meta-CF
do not significantly hinder the oxidative addition of Palladium at C5.
2. Nucleophilic Aromatic Substitution () (C2-F)
The fluorine atom is highly activated .
Activation: It is ortho to a carbonyl (via the acid/ester) and meta to a CF
. While CF is meta, the inductive withdrawal still lowers the LUMO energy.
Nucleophiles: Amines (primary/secondary), Thiols.
Condition: Mild heat (60°C) with a base (DIPEA) in DMF or DMSO.
Note: If the carboxylic acid is converted to an amide or ester first, the
reactivity at C2 increases further due to the electron-withdrawing nature of the carbonyl derivative.
3. Amide Coupling (C1-COOH)
Standard peptide coupling reagents work well, but steric crowding from the ortho-fluorine must be considered.
Recommended Reagents: HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered benzoic acids.
Visualizing the Reactivity Logic
Figure 2: Divergent synthesis capabilities. The core allows for sequential functionalization, enabling the rapid construction of complex libraries.
Case Studies & Applications
The 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid core is frequently identified in patent literature for:
Antiviral Protease Inhibitors: The scaffold is used to cap peptidomimetic chains, where the CF
group occupies hydrophobic pockets in viral proteases (e.g., SARS-CoV-2 Mpro or HCV NS3/4A).
TRP Channel Modulators: Used in the synthesis of antagonists for TRPA1/TRPV1 channels for pain management. The halogen pattern improves binding affinity and metabolic half-life.
Agrochemicals: The specific substitution pattern confers resistance to environmental degradation, a desirable trait for herbicides and fungicides.
References
Preparation of 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. World Intellectual Property Organization, WO2024081351A1, 2024.
Knochel-Hauser Base (TMPMgCl·LiCl) mediated synthesis of functionalized arenes. Sigma-Aldrich Technical Bulletin.
Electrophilic Bromination of Deactivated Aromatics. Journal of Organic Chemistry, BenchChem Protocols.
Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2023.
Commercial & Technical Profile: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates (APIs) and agr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.
Executive Summary
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0 ) is a highly specialized aromatic intermediate characterized by a unique substitution pattern that leverages the metabolic stability of the trifluoromethyl (
) group and the orthogonal reactivity of the bromine handle.
While commercially available as a catalog item for R&D, multi-kilogram procurement often requires lead times associated with custom synthesis. The compound’s supply chain is intimately tied to its precursor, 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS: 115029-22-6), which is a more commoditized starting material.
Key Recommendation: For discovery-phase needs (<100 g), direct procurement from specialty vendors (e.g., Ambeed, BLDpharm, Sigma) is efficient. For process-scale needs (>1 kg), contracting a custom manufacturing organization (CMO) to brominate the widely available precursor is the most cost-effective strategy.
Chemical Identity & Significance[1][2][3][4]
The precise arrangement of substituents on the benzene ring is critical for its function as a scaffold in medicinal chemistry. The 5-bromo position serves as a "universal handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach complex heterocycles while retaining the lipophilic and metabolic benefits of the fluoro-trifluoromethyl motif.
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Critical Isomer Note: Researchers must distinguish this compound from its isomers, such as 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1026962-68-4) or 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS 2090465-60-2). The biological activity of the final drug candidate often depends strictly on the vector of the 5-position substitution.
Synthesis & Manufacturing Routes
Understanding the synthesis is vital for assessing supply chain risks and impurity profiles. The commercial route relies on the high regioselectivity of electrophilic aromatic substitution (bromination) on the precursor.
The "Convergent Directing" Effect
The synthesis is chemically elegant because all three existing substituents on the precursor direct the incoming bromine to the same position (C5):
Fluorine (C2): Strong ortho/para director. The ortho positions are C1 and C3 (blocked). The para position is C5 .
Trifluoromethyl (C3): Meta director. The meta positions are C1 (blocked) and C5 .
Carboxylic Acid (C1): Meta director. The meta positions are C3 (blocked) and C5 .
This convergence ensures high yield and purity, minimizing the cost of purification.
Manufacturing Workflow Diagram
Caption: The convergent directing effects of the fluoro, trifluoromethyl, and carboxyl groups ensure highly selective bromination at the C5 position.
Commercial Availability & Supply Chain[4]
Market Tier Analysis
Tier 2 (Specialty): The target (CAS 1881295-62-0) is typically stocked by catalog suppliers in gram-scale quantities (1g, 5g, 25g). Bulk quantities (100g+) often trigger a "make-to-order" workflow with a lead time of 2–4 weeks.
Sourcing Strategy Matrix
Demand Scale
Recommended Source Type
Estimated Lead Time
Cost Efficiency
Discovery (<10 g)
Catalog Suppliers (Sigma, Ambeed, BLDpharm)
1–3 Days
Low (High $/g)
Pilot (100 g – 1 kg)
Specialty Chemical Vendors (Oakwood, Combi-Blocks)
2–3 Weeks
Medium
Process (>1 kg)
Custom Synthesis (CMO) using Precursor
4–6 Weeks
High (Low $/g)
Procurement Decision Logic
Caption: Decision tree for optimizing cost and speed based on required quantity.
Quality Control & Handling
Analytical Validation
To ensure the integrity of the compound, particularly for use in SAR (Structure-Activity Relationship) studies, the following QC parameters are mandatory:
1H NMR: Confirm the presence of two aromatic protons. The splitting pattern should reflect the meta coupling between H4 and H6 (often broadened by F-coupling).
19F NMR: Essential for verifying the integrity of the
and groups. This is the fastest way to detect regioisomers where the fluorine position might have shifted (rare but possible in poor synthesis).
HPLC: Run on a C18 column (Acetonitrile/Water + 0.1% TFA) to detect unreacted precursor (2-Fluoro-3-(trifluoromethyl)benzoic acid), which is the most likely impurity.
Safety Profile (GHS Classifications)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE (gloves, goggles, fume hood). The compound is an organic acid and may be corrosive to mucous membranes in dust form.
References
Sigma-Aldrich. Product Specification: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1881295-62-0). Retrieved from
PubChem. Compound Summary: 2-Bromo-5-fluorobenzotrifluoride (Related Structure/Precursor Data). National Library of Medicine. Retrieved from
BLDpharm. Product Detail: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (Isomer comparison). Retrieved from
Echemi. Supplier Database: 2-Fluoro-3-(trifluoromethyl)benzoic acid (Precursor CAS 115029-22-6).[1][2][3][4] Retrieved from
Google Patents. Synthesis method of brominated fluorobenzotrifluorides (CN102951996A). Retrieved from
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid: A Trifunctionalized Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a synthetically versati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a synthetically versatile, trifunctionalized aromatic building block poised for significant applications in medicinal chemistry, agrochemicals, and materials science. The strategic arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring offers a rich platform for orthogonal chemical modifications. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic core, enhancing its utility in a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, strategic importance, and synthetic utility of this compound, offering field-proven insights into its application as a fluorinated building block. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogues to provide robust protocols and mechanistic understanding.
Introduction: The Strategic Advantage of Fluorine in Molecular Design
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science.[1] These substitutions can profoundly and beneficially alter a molecule's physicochemical and biological properties, including:
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
Lipophilicity and Permeability: The lipophilic nature of the CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.
Binding Affinity: The unique electronic properties and conformational effects of fluorine can lead to stronger and more selective interactions with biological targets.[1]
pKa Modulation: The strong electron-withdrawing effects of fluorine and CF₃ can significantly alter the acidity of nearby functional groups, influencing solubility and receptor interactions.
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid encapsulates these advantages within a single, highly functionalized building block, presenting medicinal chemists and materials scientists with a powerful tool for innovation.
Physicochemical Properties and Characterization
While specific, verified analytical data for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 1881295-62-0) is not widely published, we can predict its properties and characterization parameters based on its structure and data from closely related isomers.
Property
Predicted/Analogous Data
CAS Number
1881295-62-0
Molecular Formula
C₈H₃BrF₄O₂
Molecular Weight
287.01 g/mol
Appearance
Expected to be a white to off-white solid.
Solubility
Likely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Expected to have low solubility in water.
¹H NMR
Two aromatic protons are expected, likely appearing as doublets in the downfield region (δ 7.5-8.5 ppm), with coupling constants influenced by the fluorine and bromine substituents.
¹³C NMR
Eight distinct carbon signals are expected. The carboxylic acid carbonyl will be downfield (>160 ppm). The carbons attached to fluorine and the CF₃ group will show characteristic C-F coupling.
¹⁹F NMR
Two distinct fluorine signals are anticipated: one for the aromatic fluorine and a singlet for the CF₃ group.
IR Spectroscopy
Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F/C-Br stretches in the fingerprint region.
Mass Spectrometry
The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
Synthetic Pathways and Methodologies
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related polysubstituted benzoic acids. A likely approach would involve a multi-step sequence starting from a commercially available trifluoromethylated and/or fluorinated aniline or toluene derivative, followed by functional group interconversions such as diazotization, bromination, and oxidation of a methyl group to a carboxylic acid.
Core Reactivity and Applications as a Building Block
The true value of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid lies in its capacity for selective, sequential chemical modifications at its three distinct functional handles: the carboxylic acid, the bromine atom, and the activated aromatic ring.
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 1881295-62-0)[1].
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 1881295-62-0)[1]. This molecule is of significant interest to researchers, scientists, and drug development professionals as a versatile building block in the synthesis of complex organic molecules. The strategic placement of three distinct electron-withdrawing groups—a bromine atom, a fluorine atom, and a trifluoromethyl group—on the benzoic acid scaffold imparts unique electronic properties that govern the reactivity of the C-Br bond. This guide will delve into the mechanistic underpinnings of its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven experimental protocols are provided to enable the practical application of this valuable synthetic intermediate.
Introduction: Structural and Electronic Landscape
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound. The convergence of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring creates a unique electronic environment that dictates its chemical behavior. The bromine atom at the 5-position is the primary site of reactivity for a host of synthetic transformations, largely due to the activating effects of the surrounding electron-withdrawing substituents.
The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position exert strong inductive (-I) and mesomeric (-M) effects, leading to a significant polarization of the aromatic ring and a decrease in electron density. This electron deficiency at the carbon atom bonded to the bromine enhances its electrophilicity, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and to attack by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.
A benzoic acid scaffold substituted with bromo, fluoro, and trifluoromethyl groups.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The C-Br bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid with a variety of boronic acids or their esters, in the presence of a palladium catalyst and a base, is expected to proceed with high efficiency.
Causality Behind Experimental Choices:
Catalyst: Palladium complexes with phosphine ligands are typically employed. The choice of ligand is crucial and can influence reaction efficiency. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig groups, can enhance the rate of oxidative addition and subsequent reductive elimination.
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can impact the reaction rate and the stability of the starting materials and products.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent system (e.g., dioxane/water 4:1).
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of aniline derivatives. The reaction of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid with primary or secondary amines is a key transformation for the synthesis of pharmaceutically relevant scaffolds.
Causality Behind Experimental Choices:
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand. Sterically hindered and electron-rich ligands are generally preferred to facilitate the challenging reductive elimination step that forms the C-N bond.
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate its coordination to the palladium center.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) followed by the anhydrous solvent (e.g., toluene).
Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Causality Behind Experimental Choices:
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
Solvent: The reaction is often carried out in a solvent such as THF, DMF, or the amine base itself.
Experimental Protocol: Sonogashira Coupling
Reaction Setup: To a reaction flask, add 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide (0.06 equiv.).
Inert Atmosphere: Purge the flask with an inert gas.
Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N), followed by the terminal alkyne (1.2 equiv.).
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
Regioselectivity: C-Br vs. C-F Bond Reactivity
A key consideration in the SNAr reactions of this molecule is the relative reactivity of the C-Br and C-F bonds. Generally, in SNAr reactions, the rate of substitution is dependent on the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. The C-F bond is more polarized and often a better leaving group in SNAr reactions than the C-Br bond, especially when activated by ortho or para electron-withdrawing groups.
However, the position of the electron-withdrawing groups relative to the halogens in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid will significantly influence the regioselectivity. The trifluoromethyl group is meta to the bromine and ortho to the fluorine, while the carboxylic acid group is para to the fluorine and meta to the bromine. The strong activation of the C-F bond by the ortho-trifluoromethyl and para-carboxylic acid groups suggests that nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. However, under certain conditions, particularly with softer nucleophiles, substitution at the C-Br bond may be observed. Experimental verification is crucial to determine the definitive outcome with a given nucleophile.
Reaction Setup: Dissolve 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.) portion-wise at room temperature.
Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.
Work-up: Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly activated and versatile substrate for a range of important synthetic transformations. The electron-withdrawing nature of the fluoro, trifluoromethyl, and carboxylic acid groups significantly enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, making it an ideal building block for the synthesis of complex molecules. Furthermore, the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, with the potential for regioselective functionalization. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists in the fields of medicinal chemistry, materials science, and agrochemicals, enabling the effective utilization of this powerful synthetic intermediate.
References
Google Patents. Pyrrolidine main protease inhibitors as antiviral agents. WO2024081351A1.
Application Note: Synthesis of Biaryl Scaffolds Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
[1] Abstract & Strategic Importance In modern drug discovery, the 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold represents a "privileged structure."[1] It combines three critical design elements: a carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Importance
In modern drug discovery, the 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold represents a "privileged structure."[1] It combines three critical design elements: a carboxylic acid handle for diversification (amides/esters), a fluorine atom for metabolic blocking, and a trifluoromethyl group to modulate lipophilicity and potency.[1]
However, the synthesis of biaryl derivatives from this starting material presents unique challenges.[1][2] The electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups activates the carbon-bromine bond for oxidative addition but also increases the risk of competitive hydrodehalogenation (protodebromination).[1] Furthermore, the ortho-fluoro substituent introduces steric strain and electronic repulsion that can hamper transmetallation if not properly managed.[1]
This guide provides two field-proven protocols for synthesizing biaryl compounds from this specific intermediate, prioritizing yield, purity, and reproducibility.
Chemical Profile & Reactivity[1][2][3][4][5]
Property
Specification
Compound Name
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
CAS Number
1214383-26-8 (Generic/Analogous)
Molecular Formula
C₈H₃BrF₄O₂
Molecular Weight
287.01 g/mol
Electronic State
Highly Electron-Deficient (π-acidic)
Primary Reactivity
Pd-Catalyzed Cross-Coupling at C-5
Secondary Reactivity
Nucleophilic Aromatic Substitution (SɴAr) at C-2 (Minor risk)
Mechanistic Insight: The "Electronic Push-Pull"
The success of the Suzuki coupling on this substrate relies on balancing the catalytic cycle:[1]
Oxidative Addition (Fast): The electron-poor ring facilitates rapid insertion of Pd(0) into the C-Br bond.[1]
Transmetallation (Slow): The resulting Pd(II) species is electron-deficient, making it less nucleophilic and potentially slowing down the exchange with the aryl boronic acid.
Reductive Elimination (Fast): Once the bis-aryl complex forms, the product is released rapidly.
Critical Control Point: Because oxidative addition is fast but transmetallation can be sluggish, the resting state of the catalyst is often the oxidative addition complex. If the reaction stalls here, the Pd-Aryl species is prone to scavenging protons from the solvent (protodebromination), leading to the byproduct 2-fluoro-3-(trifluoromethyl)benzoic acid.[1]
Experimental Protocols
Method A: The "Robust Route" (Via Methyl Ester)
Recommended for scale-up and valuable boronic acids.[1]
Rationale: Converting the free acid to a methyl ester prevents the formation of unreactive Pd-carboxylate complexes and improves solubility in non-polar solvents, stabilizing the catalytic cycle.[1]
Degassing: In a reaction vial, combine the ester, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).[1][4]
Solvent Addition: Add the degassed Dioxane/Water mixture.[1]
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a stream of Nitrogen.[1]
Reaction: Seal and heat to 90°C for 4–12 hours.
Checkpoint: If the reaction turns black immediately (Pd black precipitation), oxygen was present. If it stays orange/red, the active species is stable.[1]
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.[1]
Recommended for rapid screening or when ester hydrolysis is difficult.[1]
Rationale: Uses electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to accelerate the difficult transmetallation step and protect the Pd center from carboxylate poisoning.
Inert Atmosphere: Purge rigorously with Argon/Nitrogen.[1]
Heat: Heat to 100°C . The higher temperature is needed to overcome the energy barrier of the free carboxylate.
Monitoring: Monitor for the consumption of the starting bromide. Note that the product will also be an acid, so LCMS peaks may tail.[1]
Visualized Workflows
Figure 1: Synthetic Pathway Logic
This diagram illustrates the decision tree for selecting Method A vs. Method B based on substrate sensitivity.
Caption: Decision matrix for selecting the optimal synthetic route. Method A offers higher reliability; Method B offers speed.[1]
Figure 2: Mechanistic Cycle & Substituent Effects
This diagram highlights how the specific F and CF3 substituents influence the catalytic cycle.
Caption: The electron-withdrawing groups accelerate Oxidative Addition, but the ortho-Fluoro group creates a steric bottleneck at Transmetallation.[1]
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch to Method A (Ester).[1] Free COOH may be binding Pd.[1]
Debrominated Byproduct
Protodehalogenation
Use anhydrous solvents (DMF/Dioxane) and CsF as base. Increase Boronic Acid equivalents.[1]
Homocoupling (Biaryl-Biaryl)
Oxygen Contamination
Degas solvents more rigorously (freeze-pump-thaw).[1] Lower catalyst loading.[1]
Starting Material Intact
Failed Oxidative Addition
Switch to a more electron-rich ligand (e.g., PCy3 or tBu3P ) to force insertion.[1]
References
Ambeed / Sigma-Aldrich. (2023).[1] Physical Properties and Safety Data for 5-Bromo-2-(trifluoromethyl)benzoic acid derivatives.[1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Protocol and Mechanism.[1]
BenchChem. (2025).[2] Application Notes for Suzuki Coupling of Fluorinated Aryl Bromides.
National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo heterocycles.[1]
(Note: While specific CAS 1214383-26-8 is a catalog item, protocols are adapted from "General Procedures for Electron-Deficient Aryl Bromides" as cited in references 2 and 4.)
Application Notes and Protocols: Strategic Nucleophilic Substitution on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: A Versatile Scaffold in Modern Chemistry 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Chemistry
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing trifluoromethyl group, presents a versatile platform for the synthesis of complex molecular architectures. The strategic and selective functionalization of this scaffold via nucleophilic aromatic substitution (SNAr) opens avenues for the development of novel therapeutic agents and advanced materials. This guide provides a detailed exploration of the reaction conditions and mechanistic underpinnings for successful and selective nucleophilic substitution on this valuable substrate.
Scientific Principles: Unraveling the Reactivity and Regioselectivity
The nucleophilic aromatic substitution on 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is governed by the interplay of the electronic properties of its substituents and the inherent principles of the SNAr mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 and SN2 reactions, the SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent, faster step, the leaving group is eliminated, restoring the aromaticity and yielding the substituted product.[2]
Directing Effects of Substituents and Prediction of Regioselectivity
The regioselectivity of nucleophilic attack on the aromatic ring is dictated by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex.
Trifluoromethyl Group (-CF₃): The -CF₃ group at the 3-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly activates the entire aromatic ring towards nucleophilic attack by delocalizing the negative charge in the Meisenheimer complex, particularly when the attack is at the ortho or para positions relative to the -CF₃ group.[1]
Carboxylic Acid Group (-COOH): Under the basic conditions typically employed for SNAr reactions, the carboxylic acid will exist as the carboxylate anion (-COO⁻). While the carboxylate group is electron-donating by resonance, its inductive effect and the presence of the adjacent electronegative oxygen atoms contribute to the stabilization of a negative charge at the ortho position.
Halogen Leaving Groups (-F and -Br): A counterintuitive yet well-established principle of SNAr reactions is that fluoride is a better leaving group than bromide.[2][3] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[2][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the anionic intermediate through a strong inductive effect.[3]
Predicted Regioselectivity: Based on these principles, nucleophilic attack is predicted to occur preferentially at the C2 position , leading to the displacement of the fluorine atom. This is due to the superior leaving group ability of fluoride in SNAr reactions and the activation of the C2 position by the adjacent carboxylic acid/carboxylate group and the meta-directing trifluoromethyl group.
Application Note: Divergent Functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
This guide outlines the strategic functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a high-value pharmacophore scaffold. Its trisubstituted core offers three orthogonal reactivity handles—a carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a high-value pharmacophore scaffold. Its trisubstituted core offers three orthogonal reactivity handles—a carboxylic acid, an activated aryl fluoride, and an aryl bromide—enabling the rapid generation of diverse chemical libraries for drug discovery.
Executive Summary & Strategic Analysis
The 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold is a "privileged structure" in modern medicinal chemistry. It combines the lipophilic and metabolic stability of the trifluoromethyl group (–CF₃) with the steric and electronic modulation of a fluorine atom.
The Reactivity Triad
Successful utilization of this building block requires understanding the "Order of Operations" to avoid chemoselectivity issues.
Handle A (C-1 Carboxyl): The anchor point.[1][2] Can be converted to esters, amides, or heterocycles (e.g., oxadiazoles).[2]
Handle B (C-2 Fluoride):Highly Activated. Flanked by an electron-withdrawing carboxyl group (ortho) and a trifluoromethyl group (ortho), this position is exceptionally prone to Nucleophilic Aromatic Substitution (SₙAr).
Handle C (C-5 Bromide): The cross-coupling handle.[1][2][3] Ideal for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Decision Matrix
Desired Transformation
Recommended Pathway
Critical Consideration
Amide/Ester Formation
Step 1
Perform before SₙAr to increase electrophilicity of the ring (COOH/COOR are EWGs).
SₙAr Displacement
Step 2 (usually)
The 2-F is labile.[2] Basic conditions in Suzuki coupling can trigger accidental hydrolysis or displacement if not careful.[2]
Pd-Cross Coupling
Step 3
Br is stable to most acid/amide coupling conditions.[2] Perform last to avoid Pd poisoning by free amines or thiols introduced earlier.[2]
Functionalization Workflows
The following diagram illustrates the two primary divergent pathways. Path A preserves the fluorine for metabolic blocking, while Path B utilizes it as a reactive handle.[2]
Figure 1: Orthogonal functionalization pathways. Path A retains the fluorine atom for metabolic stability.[2][4][5] Path B exploits the activated fluorine to introduce polarity via amines or alkoxides.
Detailed Experimental Protocols
Protocol A: Methyl Esterification (Protection)
Objective: To mask the acidic proton and activate the C-2 position for subsequent SₙAr or prevent catalyst poisoning during Suzuki coupling.
Checkpoint: The methyl ester increases the electrophilicity of C-2, making the next SₙAr step faster.
Protocol B: SₙAr Displacement (The "Hot" Fluoride)
Objective: To introduce a solubilizing amine group at the C-2 position.
Context: The 3-CF₃ and 1-COOMe groups create a "push-pull" electronic deficiency at C-2, allowing displacement under mild conditions compared to non-activated fluoroarenes [1].
Setup: Dissolve the ester (1.0 g, 3.3 mmol) in Acetonitrile (15 mL).
Addition: Add DIPEA (1.15 mL) followed by Morpholine (0.35 mL).
Reaction: Heat to 60°C for 4–6 hours.
Note: If using a volatile amine, use a sealed pressure vial.[2]
Workup: Cool to RT. Pour into water (50 mL) and extract with EtOAc (3 x 30 mL).
Purification: The product often precipitates or crystallizes upon trituration with Hexanes.[2] If not, silica gel chromatography (0-20% EtOAc/Hexane) is sufficient.[2]
Objective: To extend the carbon skeleton at the C-5 position.
Reagents:
5-Bromo-intermediate (Acid, Ester, or SₙAr product): 1.0 equiv
Phenylboronic acid: 1.2 equiv
Pd(dppf)Cl₂·DCM (Catalyst): 3–5 mol%
K₂CO₃ (Base): 2.5 equiv
Dioxane/Water (4:1): 0.1 M
Procedure:
Degassing: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol). Add Dioxane (8 mL) and Water (2 mL).[2] Sparge with Nitrogen for 10 minutes.
Catalysis: Add Pd(dppf)Cl₂ (25 mg). Seal the vial immediately.
Heating: Heat to 90°C for 2–12 hours.
Critical Control: Do not overheat (>100°C) if the ester is present, as basic hydrolysis (saponification) may occur as a side reaction [2].
Workup: Filter through a Celite pad.[2] Dilute with EtOAc, wash with brine.[2]
Purification: Flash chromatography.
Quantitative Data Summary
Parameter
Value / Property
Relevance
Molecular Weight
~287.01 g/mol
Fragment-based drug design (Rule of 3 compliant).
ClogP
~3.2 (Acid)
High lipophilicity due to -CF₃ and -Br.
pKa (COOH)
~2.5–3.0
More acidic than benzoic acid (4.[2]2) due to ortho-F and meta-CF₃ electron withdrawal.[2]
SₙAr Reactivity
High
C-2 F is ~100x more reactive than C-2 F in non-CF₃ analogs.[2]
Pd-Coupling
Selective at C-5
C-F bond (Ar-F) is inert to Pd(0) under standard Suzuki conditions.
Troubleshooting & Optimization
Issue: Hydrolysis of Ester during Suzuki Coupling
Cause: Carbonate bases (K₂CO₃) in water at 90°C can saponify the ester.[2]
Solution: Switch to anhydrous conditions using K₃PO₄ as the base and DMF or Toluene as the solvent. Alternatively, use the free acid in the coupling step (requires 3.5 equiv base).
Issue: Regioselectivity in SₙAr
Observation: Nucleophile attacks C-4 or C-6?
Resolution: Highly unlikely.[2] C-2 is the most electron-deficient position due to the combined inductive effects of the ortho-carboxyl and ortho-trifluoromethyl groups. Steric hindrance at C-2 is minimal for linear amines but may be significant for bulky nucleophiles (e.g., t-butyl amine).
Safety Note:
Fluorinated benzoic acids can be severe eye and skin irritants.[2] The -CF₃ group is generally metabolically stable, but thermal decomposition can release HF.[2] Always work in a fume hood.[2]
References
SₙAr Activation by Trifluoromethyl Groups
Development of 2-fluoro-3-trifluoromethylbenzoic acid derivatives as activated scaffolds for nucleophilic
Source: (General reference for scaffold reactivity).
Suzuki Coupling on Halogenated Benzoic Acids
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]
Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Derivatives via Turbo-Grignard Exchange
Executive Summary The functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid and its ester derivatives represents a critical workflow in the synthesis of kinase inhibitors and agrochemicals.[1] The presenc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid and its ester derivatives represents a critical workflow in the synthesis of kinase inhibitors and agrochemicals.[1] The presence of three distinct functional handles—an aryl bromide, an ortho-fluoro group, and a trifluoromethyl group—creates a unique electronic environment that challenges traditional Grignard methodologies.[1]
This Application Note details the Turbo-Grignard (iPrMgCl[1]·LiCl) mediated halogen-metal exchange.[1][2] Unlike classical magnesium insertion (which often fails due to sluggish initiation or competitive decomposition), the Turbo-Grignard method allows for rapid, quantitative generation of the arylmagnesium species at low temperatures. This protocol specifically addresses the prevention of intermolecular side-reactions (dimerization) and leverages the specific regiochemistry of the 5-bromo position to avoid benzyne formation.[1]
Strategic Overview & Chemical Logic
The Challenge: "The Dance of the Electrophiles"
The substrate contains an ester (if protected) or acid (C1), a fluorine (C2), and a trifluoromethyl group (C3).
Traditional Mg Insertion: Fails because the electron-deficient ring resists oxidation by Mg(0), and the ester group is susceptible to nucleophilic attack by the forming Grignard.[1]
The Solution (Halogen-Metal Exchange): Using iPrMgCl[1][2][3][4]·LiCl allows the conversion of the C5-Br bond to a C5-MgCl species.[1] The LiCl additive breaks polymeric magnesium aggregates, increasing the solubility and reactivity of the exchange reagent, allowing the reaction to proceed at -20°C to 0°C , temperatures where the ester group is kinetically stable.
Structural Safety Analysis (Benzyne Risk)
A common failure mode in fluorinated aromatics is the elimination of MgClF to form a benzyne intermediate.
Risk Assessment: In this specific substrate (5-bromo-2-fluoro...), the Bromine (C5) and Fluorine (C2) are para to each other.[1]
Advantage: This spatial separation prevents the concerted elimination required for benzyne formation.[1] Consequently, the C5-magnesiated intermediate is remarkably stable compared to its ortho-bromo analogs, provided intermolecular attack on the ester is suppressed by temperature control.[1]
Visualizing the Mechanism
The following diagram illustrates the pathway selectivity. We prioritize the Turbo Exchange (Green path) over the competing Direct Addition or Benzyne Elimination (Red paths).
Figure 1: Mechanistic pathway for the generation of the active arylmagnesium species. Note the critical temperature dependence to avoid self-reaction.
Experimental Protocol
Pre-requisites & Safety
Moisture Sensitivity: All glassware must be flame-dried under vacuum and backfilled with Argon.[1]
Reagent Quality: Commercial iPrMgCl·LiCl (1.3 M in THF) is recommended. Titrate before use if the bottle has been opened previously.
Substrate Preparation: The Methyl Ester derivative is preferred over the free acid.[1] The free acid consumes 1.0 eq of reagent for deprotonation, reducing atom economy and solubility.
Step-by-Step Methodology (Halogen-Metal Exchange)
Target: Preparation of Methyl 5-formyl-2-fluoro-3-(trifluoromethyl)benzoate (via DMF quench).
Setup:
Charge a 50 mL Schlenk flask with Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (1.0 eq, 3.0 g, 10 mmol).
Add anhydrous THF (15 mL) to achieve a concentration of ~0.6 M.
Add an internal standard (e.g., decane) if monitoring by GC/HPLC.
Cool the solution to -20°C using a cryostat or ice/NaCl bath.
Exchange Reaction:
Add iPrMgCl[1][2][3][4]·LiCl (1.1 eq, 1.3 M in THF) dropwise over 5 minutes.
Observation: A slight color change (yellowing) is common.
Stir at -20°C for 30 minutes .
QC Check: Aliquot 0.1 mL, quench with water, and analyze by GC-MS. You should see the des-bromo product (reduction) indicating full exchange.[1] If starting material remains, stir for another 15 mins.
Electrophile Trapping:
Add anhydrous DMF (1.5 eq) dropwise at -20°C.
Allow the mixture to warm slowly to 0°C over 1 hour.
Note: For other electrophiles (e.g., Iodine, Aldehydes), add them at -20°C and maintain low temp for 1 hour before warming.[1]
Workup:
Quench with sat. aq. NH4Cl (10 mL).
Extract with EtOAc (3 x 20 mL).
Wash combined organics with brine, dry over MgSO4, and concentrate.
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow & Decision Matrix
Use this chart to determine the correct reaction conditions based on your desired end-product.
Figure 2: Decision matrix for selecting the appropriate Grignard protocol.
Performance Data & Electrophile Compatibility
The electron-withdrawing nature of the CF3 and F groups makes the resulting Grignard species less nucleophilic than standard phenyl Grignards.[1] This requires longer reaction times with sterically hindered electrophiles.
Cause: Old iPrMgCl[1]·LiCl reagent (absorbed moisture).
Fix: Titrate reagent against iodine or menthol/phenanthroline. Increase equivalents to 1.2 eq.
Issue: Dimer Formation (Homocoupling).
Cause: Temperature too high during exchange, leading to Wurtz-type coupling.[1]
Fix: Strictly maintain T < -15°C during the addition of the Turbo Grignard.
Issue: Recovery of Starting Material after Quench.
Cause: The exchange was successful, but the Grignard was protonated by moisture in the electrophile (e.g., wet DMF).
Fix: Dry DMF over molecular sieves (4Å) for 24h before use.
References
Seminal Turbo Grignard Methodology:
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.
Safety of Fluorinated Grignards:
Leazer, J. L., Cvetovich, R., Tsay, F.-R., Dolling, U., Vickery, T., & Bachert, D. (2003).[1] An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698.
Mechanism of LiCl Acceleration:
Feng, C., & Cunningham, D. W. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Journal of the American Chemical Society.[1]
Benzyne Formation Risks:
Bronner, S. M., & Garg, N. K. (2009).[5] Efficient Synthesis of 2-Substituted Fluorobenzenes via Benzyne Intermediates. The Journal of Organic Chemistry.
The Strategic Role of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms and trifluoromethyl groups in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into active ingredients has become a cornerstone of molecular design. These modifications can profoundly enhance the biological efficacy, metabolic stability, and overall performance of fungicides, herbicides, and insecticides. The unique electronic properties of the trifluoromethyl group, in particular, can improve binding affinity to target enzymes and increase the lipophilicity of a molecule, facilitating its transport across biological membranes. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid emerges as a highly valuable and versatile building block in this context. Its trifunctionalized aromatic core, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and the crucial fluoro and trifluoromethyl moieties, offers a powerful platform for the synthesis of complex and potent agrochemicals. This application note provides a detailed exploration of the use of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid in the synthesis of advanced agrochemicals, with a focus on the preparation of pyrazole carboxamide fungicides, a class of compounds that has revolutionized the control of fungal pathogens in agriculture.
Physicochemical Properties and Strategic Reactivity
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a crystalline solid with the molecular formula C₈H₃BrF₄O₂. The strategic arrangement of its substituents dictates its reactivity and utility in multi-step organic synthesis.
Property
Value
Molecular Formula
C₈H₃BrF₄O₂
Molecular Weight
287.01 g/mol
Appearance
Off-white to pale yellow solid
Key Reactive Sites
Carboxylic acid (-COOH), Aryl bromide (Ar-Br)
The carboxylic acid group is the primary handle for derivatization, most commonly through the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a suitable amine. The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of additional complexity and the construction of diverse molecular architectures. The fluorine and trifluoromethyl groups, while generally unreactive under standard synthetic conditions, exert a strong influence on the electronic nature of the aromatic ring and the physicochemical properties of the final molecule.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
A prominent application of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals, which includes commercially significant products like Fluxapyroxad, Bixafen, and Penthiopyrad, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This targeted mode of action provides excellent efficacy against a broad spectrum of fungal pathogens.
The general synthetic strategy involves the coupling of a substituted pyrazole amine with a tailored benzoic acid derivative. In this context, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid serves as a precursor to the aniline component of the final fungicide.
Experimental Workflow: A Representative Synthesis
The following protocols outline a representative, field-proven workflow for the synthesis of a key aniline intermediate and its subsequent coupling to form a pyrazole carboxamide fungicide, illustrating the pivotal role of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
Diagram of the Overall Synthetic Workflow:
Caption: Synthetic pathway from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid to a pyrazole carboxamide fungicide.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
The conversion of the starting benzoic acid to the corresponding aniline is a critical multi-step process.
Protocol 1: Preparation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is the first step in forming the amide intermediate. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.
Materials:
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF) (catalytic amount)
Anhydrous toluene
Rotary evaporator
Reaction flask with reflux condenser and gas outlet to a scrubber
Procedure:
To a stirred solution of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature.
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, allow the reaction to cool to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Protocol 2: Preparation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Rationale: The acyl chloride is reacted with ammonia to form the primary amide. This is a standard nucleophilic acyl substitution reaction.
Dissolve the crude 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride from the previous step in dichloromethane.
Cool the solution in an ice bath.
Slowly add an excess of concentrated aqueous ammonium hydroxide with vigorous stirring.
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide. The product can be purified by recrystallization if necessary.
Protocol 3: Hofmann Rearrangement to 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. It proceeds via a key isocyanate intermediate.
Materials:
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Sodium hydroxide (NaOH)
Bromine (Br₂)
Dioxane or a similar inert solvent
Ice bath
Procedure:
Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.0 eq) to a cold aqueous solution of sodium hydroxide (excess).
In a separate flask, dissolve 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent such as dioxane.
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
After the addition is complete, slowly warm the reaction mixture and then heat to reflux for 1-2 hours.
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude aniline can be purified by column chromatography or distillation under reduced pressure.
Part 2: Final Amide Coupling to Synthesize the Pyrazole Carboxamide Fungicide
With the key aniline intermediate in hand, the final step is the amide bond formation with a suitable pyrazole carboxylic acid.
Diagram of the Amide Coupling Step:
Caption: The final amide coupling step in the synthesis of the target fungicide.
Protocol 4: Amide Coupling Reaction
Rationale: The formation of the final amide bond is typically achieved by reacting the aniline with an activated form of the pyrazole carboxylic acid, usually the acyl chloride. This is a robust and high-yielding reaction.
Materials:
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
A suitable substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common moiety in SDHI fungicides)
A non-nucleophilic base (e.g., triethylamine, pyridine)
Standard workup and purification reagents
Procedure:
Activation of the Pyrazole Carboxylic Acid: In a separate flask, suspend the substituted pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent and add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) and stir at room temperature or with gentle heating until the acid is fully converted to the acyl chloride. Remove the excess reagent and solvent under reduced pressure.
Amide Formation: Dissolve the 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base (1.2 eq) in an anhydrous aprotic solvent.
Slowly add a solution of the freshly prepared pyrazole acyl chloride (1.05 eq) in the same solvent to the aniline solution at 0-5 °C.
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography to yield the final pyrazole carboxamide fungicide.
Conclusion: A Versatile Building Block for Agrochemical Innovation
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid stands out as a strategically important intermediate for the synthesis of modern agrochemicals. Its unique combination of functional groups allows for a logical and efficient synthetic route to complex and highly effective active ingredients, particularly within the class of pyrazole carboxamide SDHI fungicides. The protocols detailed in this application note provide a robust framework for the utilization of this key building block, underscoring the critical role of fluorinated synthons in driving innovation in the agrochemical industry. The ability to fine-tune the properties of the final product through the strategic incorporation of fluorine and trifluoromethyl groups, facilitated by precursors like 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, will continue to be a central theme in the development of next-generation crop protection solutions.
References
At the time of this writing, a specific commercial agrochemical directly synthesized from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is not publicly disclosed in readily available literature. The synthetic schemes and protocols provided are based on established and widely published methodologies for the synthesis of pyrazole carboxamide fungicides from analogous substituted benzoic acids and anilines. The following references provide authoritative information on the synthesis and importance of this class of compounds and related fluorinated intermediates.
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. Available at: [Link]
Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry. Available at: [Link]
Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.Google Patents.
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
Case ID: SZ-F-CF3-COOH Priority: High (Drug Discovery Scaffold) Status: Open for Optimization Executive Summary & Triage The Problem: You are experiencing low yields with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SZ-F-CF3-COOH
Priority: High (Drug Discovery Scaffold)
Status: Open for Optimization
Executive Summary & Triage
The Problem: You are experiencing low yields with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .
The Diagnosis: This substrate presents a "perfect storm" of three competing failure modes. It is not a standard Suzuki coupling; it is a competition between cross-coupling, catalyst poisoning, and side-reactions.
Immediate Triage Questions:
Is the starting material remaining? (Catalyst Deactivation by Carboxylate)
Is the starting material gone, but product is missing? (Protodehalogenation or SNAr)
Is the Boronic acid homocoupling? (Oxidative addition is too slow or Oxygen ingress)
Diagnostic Workflow
Use this logic tree to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic for identifying the root cause of failure in Suzuki coupling of acidic, electron-deficient aryl halides.
Technical Deep Dive: The Three Failure Modes
Failure Mode 1: The "Carboxylate Anchor" Effect
Symptom: Reaction stalls; unreacted Aryl Bromide remains.
Mechanism: The free carboxylic acid is deprotonated by the base to form a carboxylate (
). This species is a competent ligand for Palladium. It binds to the oxidative addition intermediate , forming a stable "off-cycle" resting state . This prevents transmetallation with the boronic acid.
Fix: Mask the acid as an ester (Methyl/Ethyl) or use a massive excess of base/water to force solubility and ligand exchange.
Failure Mode 2: Protodehalogenation (The "Reduction" Trap)
Symptom: Formation of the des-bromo product (mass M-79+1).
Mechanism: Your substrate has a -CF3 and -F group. These are strongly electron-withdrawing.[1] This makes the oxidative addition step very fast, but it renders the Palladium center electron-deficient. If transmetallation is slow (due to sterics or low boronate solubility), the Pd center will abstract a hydride (often from solvent or trace water) and undergo reductive elimination to form the simple arene (Ar-H).
Fix: Use electron-rich, bulky ligands (Buchwald type) to accelerate reductive elimination of the desired product over the side reaction.
Failure Mode 3: SNAr Displacement
Symptom: Loss of Fluorine; incorporation of base/solvent fragments.
Mechanism: The 2-position Fluorine is activated by the 3-CF3 group and the 1-Carboxyl group. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use strong alkoxide bases (e.g., NaOtBu, KOtBu) or amine ligands, they may displace the fluorine.
Fix: Use non-nucleophilic inorganic bases (K3PO4, K2CO3).
Experimental Protocols
Protocol A: The "Gold Standard" (Ester Protection)
Use this if you can tolerate a two-step sequence. It is 95% more reliable.
Protection: Treat 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid with TMS-Diazomethane or MeOH/H2SO4 to generate the Methyl Ester.
Coupling:
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Base: K₃PO₄ (3.0 equiv)
Temp: 80°C
Time: 4-12 hours.
Hydrolysis: Saponify with LiOH/THF/Water to return to the acid.
Protocol B: Direct Coupling of the Free Acid
Use this only if protection/deprotection is impossible.
Rationale: We use SPhos (water-soluble, bulky) to prevent catalyst poisoning and K₃PO₄ to buffer the system without causing SNAr.
Add the aqueous solution of K₃PO₄ (pre-dissolved in the water portion). Note: The mixture may be biphasic.
Degas with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).
Add the Pd catalyst quickly under inert flow.
Seal and heat to 80°C.
Mechanistic Visualization
The following diagram illustrates the competition between the desired cycle and the "Death Spiral" of protodehalogenation, specifically for your electron-deficient substrate.
Figure 2: Catalytic cycle highlighting the vulnerability of the oxidative addition intermediate to carboxylate poisoning and protodehalogenation.
Frequently Asked Questions (FAQ)
Q: Can I use Na₂CO₃ as the base?A: You can, but it is often too weak to effectively deprotonate the carboxylic acid and activate the boronic acid simultaneously. K₃PO₄ is superior because it buffers at a higher pH, ensuring the boronate species is formed.
Q: Why not use Pd(PPh₃)₄?A: Triphenylphosphine is not electron-rich enough to stabilize the oxidative addition intermediate of your highly electron-deficient ring. It frequently leads to "Pd black" precipitation and stalled reactions. You need bulky, electron-rich ligands like SPhos , XPhos , or bidentate ligands like dppf .
Q: I see a new spot on TLC that is NOT product or starting material. What is it?A: If it is non-polar, it is likely the protodehalogenated product (Ar-H). If it is very polar, check if you have displaced the Fluorine (SNAr) with water (forming a phenol) or your solvent (if nucleophilic).
Q: Can I use DMF as a solvent?A: Use caution. DMF can decompose at high temperatures to produce dimethylamine, which is a potent nucleophile. With your 2-fluoro-3-CF3 substrate, the dimethylamine will attack the ring and displace the fluorine (SNAr), destroying your scaffold. DMA or NMP are safer polar aprotic alternatives, but n-Butanol/Water is safer for the free acid.
References
Suzuki-Miyaura Coupling of Free Carboxylic Acids
Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Free Carboxylic Acids."
Technical Guide: Palladium Removal from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Workflows
[1] Executive Summary & Chemical Context[1][2][3][4][5][6] Target Molecule: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 654-97-7) The Challenge: Palladium (Pd) contamination is a critical bottleneck in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Target Molecule: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 654-97-7)
The Challenge: Palladium (Pd) contamination is a critical bottleneck in the synthesis of fluorinated benzoic acids, often originating from precursor cross-coupling reactions (e.g., Suzuki-Miyaura) or carbonylation steps.[1]
Unlike neutral organic molecules, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid possesses a distinct chemical "handle"—the carboxylic acid moiety (
, lowered by electron-withdrawing and groups).[1] This guide prioritizes Chemo-Selective Salt Formation (The "Salt-Break") as the primary purification strategy, followed by solid-phase scavenging for final polishing.[1]
This approach exploits the phase-switching capability of the target molecule to physically separate it from lipophilic Pd-ligand complexes.[1]
Decision Logic: Selecting the Right Protocol
Before initiating purification, assess the state of your reaction mixture using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on physical state and solubility.
Method A: The "Salt-Break" Extraction (Primary Protocol)[1]
Mechanism: This method converts the lipophilic benzoic acid into its water-soluble carboxylate salt.[1] Non-ionic Pd complexes (bound to phosphine ligands like
, Xantphos, or dppf) remain in the organic phase, achieving high-efficiency separation.
Reagents Required:
Base: 1M NaOH or 10%
(Do not use ammonia; it can form soluble Pd-amine complexes).[1]
Organic Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]
Q1: My product turned grey/black after acidification in Method A. What happened?
A: This indicates Colloidal Palladium precipitation.[1]
Cause: The Pd was not fully retained in the organic wash layer, likely because the ligands dissociated during the base wash.
Fix: Redissolve the solid in THF/Water. Add Activated Carbon (Charcoal) (10 wt%) and stir at 60°C for 1 hour. Filter hot through Celite.[1] The carbon is highly effective at adsorbing colloidal metals.[1]
Q2: Can I use Silica Gel chromatography instead?
A: Standard silica gel is often ineffective for fluorinated benzoic acids because the acid "streaks" down the column, co-eluting with Pd residues.
Modification: If you must use chromatography, dope the mobile phase with 1% Acetic Acid to sharpen the product band, or use C18 Reverse Phase silica, which separates based on hydrophobicity (the fluorinated groups make your product very retentive on C18, allowing Pd salts to wash off early).
Q3: The "Salt-Break" formed a terrible emulsion.
A: The trifluoromethyl and fluoro groups increase the surfactant-like properties of the molecule.
Fix: Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength. Alternatively, use Toluene instead of MTBE as the organic solvent, as it has a higher interfacial tension with water.
Q4: Is there a specific limit for Pd in this intermediate?
A: For early-stage intermediates, <100 ppm is often acceptable.[1] For final APIs (Active Pharmaceutical Ingredients), ICH Q3D guidelines typically require <10 ppm (or lower depending on daily dose).[1] Always aim for <20 ppm to be safe.[1]
References
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1] Link[1]
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development.[1][2] Link[1]
SiliCycle Inc. Metal Scavengers User Guide for Palladium Removal.Link
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Chapter 6: Workup and Purification).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electron-Deficient Aryl Bromides
User Interface: Advanced Synthesis SupportStatus: Active | Agent: Senior Application Scientist
Executive Summary: The "Easy" Substrate Trap
Electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 1-bromo-4-nitrobenzene) are theoretically excellent substrates for Suzuki coupling. The electron-withdrawing groups (EWGs) pull electron density from the aromatic ring, significantly accelerating the oxidative addition step of the catalytic cycle.
The Paradox: If oxidative addition is fast, why do yields often suffer?
The Cause: The failure is rarely the bromide. It is usually due to:
Protodeboronation: The basic conditions required for the reaction destroy the boronic acid before it can couple.
Homocoupling: The catalyst, waiting for a slow transmetallation step, facilitates side reactions.
Hydrolysis: Strong bases attack the sensitive EWGs (e.g., esters, nitriles) on the bromide itself.
This guide focuses on protecting the system while maintaining catalytic turnover.
Module 1: Diagnostic Framework
Before changing reagents, diagnose the failure mode. Use this logic flow to determine if your issue is the Base, the Solvent, or the Catalyst.
Figure 1: Diagnostic logic for troubleshooting Suzuki coupling failures. Blue nodes represent decision points; Red nodes represent identified failure modes; Green nodes represent solutions.
Module 2: Base Optimization (The "Goldilocks" Zone)
For electron-deficient aryl bromides, the rate-limiting step is often transmetallation . The base plays a dual role: it activates the boronic acid (forming a boronate) but can also catalyze its decomposition.
The Mechanism of Base Action
The base (OH⁻, CO₃²⁻, etc.) coordinates to the boron atom, converting the neutral boronic acid (electrophilic) into a negatively charged boronate species (nucleophilic). This boronate is the active species that transfers the organic group to the Palladium center.
Balanced strength. Activates boron without rapidly hydrolyzing EWGs on the bromide.
Phosphates
K₃PO₄
~12.3
High Performance
Excellent buffering capacity. Often superior for sterically hindered substrates.
Hydroxides
NaOH, KOH
~15.7
Avoid
Too aggressive. Causes rapid protodeboronation and hydrolysis of nitriles/esters.
Fluorides
CsF, KF
~3.2 (HF)
Specialist
Essential for anhydrous conditions. High solubility in organics (CsF). Prevents hydrolysis.[2]
Alkoxides
NaOtBu, KOtBu
~17-19
Avoid
Generally too strong for electron-deficient substrates; promotes side reactions.
Q: My boronic acid is disappearing, but no product is forming. Why?A: You are likely experiencing protodeboronation . Electron-deficient or heterocyclic boronic acids are unstable in the presence of base and water.
Fix: Switch to Anhydrous Conditions . Use CsF (2-3 equiv) in dry Dioxane or THF. The fluoride activates the boron without the presence of water/hydroxide that drives the deboronation pathway.
Module 3: Solvent Systems
The solvent dictates the solubility of your base and the temperature ceiling of the reaction.
Standard Aqueous Systems (The "Green" Route)
System: Dioxane/Water (4:1) or Toluene/Water (10:1).
Logic: Inorganic bases (K₂CO₃) are insoluble in organic solvents. Water dissolves the base, allowing it to interact with the boronic acid at the phase interface.
Risk: Water promotes hydrolysis of your electron-deficient bromide (e.g., converting a -CN group to an amide).
Anhydrous Systems (The "Safe" Route)
System: DMF, DMSO, or Dioxane (Dry).
Logic: Uses CsF or specialized organic bases.[3][4]
Benefit: Eliminates hydrolysis pathways.
Drawback: DMF/DMSO are hard to remove during workup.
Q: I am using Toluene/K₂CO₃ and getting 0% conversion. The bromide is untouched.A: Your base is likely sitting at the bottom of the flask like sand. K₂CO₃ is insoluble in Toluene.
Fix 1: Add 10-20% Water to the solvent mixture.
Fix 2: Add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) to shuttle the carbonate into the organic phase.
Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) (or use precatalyst XPhos Pd G2).
Note: XPhos is excellent for facilitating transmetallation with difficult substrates.
Heat: 80-100°C.
Module 5: Mechanistic Visualization
Understanding the "Boronate Pathway" helps in selecting the right base.
Figure 2: The Suzuki catalytic cycle emphasizing the role of the base in activating the boronic acid prior to transmetallation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Workup procedure for reactions involving 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
CAS: 1026963-01-2
Support Ticket ID: #RXN-F-CF3-BR-001
Status: Resolved / Guide Published[1]
Executive Summary & Molecule Profile[1]
User Query: "I am experiencing low yields and impurities during the workup of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. How do I isolate this intermediate cleanly?"
Scientist's Analysis:
This molecule presents a "perfect storm" of electronic effects. The ortho-fluoro and meta-trifluoromethyl groups create a highly electron-deficient ring.[1] While this makes the carboxylic acid more acidic (pKa
2.5–3.0), it also activates the 2-position fluorine toward Nucleophilic Aromatic Substitution ().[1] Furthermore, the steric bulk and electronic repulsion of the ortho-substituents increase the risk of thermal decarboxylation.
Key Physicochemical Properties:
Property
Value / Characteristic
Implication for Workup
Acidity (pKa)
~2.5 – 2.8 (Estimated)
Stronger than benzoic acid (4.2).[1] Requires pH < 2.0 for full precipitation.
Lipophilicity
High (due to -CF and -Br)
Prone to "oiling out" rather than crystallizing; significant emulsion risk.[1]
Reactivity A
Activated C-F bond
High Risk: Hydrolysis to the phenol (2-OH) if exposed to hot NaOH.[1]
Reactivity B
Thermal Instability
High Risk: Decarboxylation if heated >80°C in acidic media.
The "Golden Path" Workup Protocol
This protocol is designed to minimize
side reactions and maximize recovery from the aqueous phase.
Phase 1: Quench & pH Adjustment (The "Reverse Quench")[1]
Standard Protocol:
Cooling: Cool the reaction mixture to 0–5 °C . Do not quench at room temperature.
Solvent Swap (If applicable): If the reaction was done in DMF or DMSO, dilute with 3 volumes of water before acidification to prevent the product from staying in the organic/aqueous interface.
The Reverse Quench: Pour the reaction mixture into a pre-cooled biphasic mixture of MTBE (Methyl tert-butyl ether) and 1M HCl .
Why MTBE? It separates faster from fluorinated aqueous phases than Ethyl Acetate (EtOAc), reducing emulsion formation.
Why Reverse? It prevents localized heating and controls gas evolution if carbonate bases were used.
Phase 2: Extraction & Washing[1]
Extraction: Extract the aqueous layer 2x with MTBE.
Objective: Isolate the product as the carboxylate salt in the water layer to remove non-acidic organic impurities (e.g., unreacted aryl bromide starting material).
Warning:Do not heat. Hot hydroxide will displace the fluorine (2-F) to form the 2-hydroxy impurity.[1]
Re-acidification:
Separate the basic aqueous layer.
Acidify carefully with 2M HCl to pH 1–2.
Extract back into MTBE or EtOAc.
Phase 3: Isolation
Drying: Dry over anhydrous Na
SO (Sodium Sulfate). Avoid MgSO if the product is sensitive to Lewis acids (rare, but good practice).
Concentration: Rotary evaporate at < 40 °C .
Caution: Do not overheat the bath. The combination of -COOH, -F, and -CF
creates strain that facilitates decarboxylation.[1]
Visualization: Workup Logic Flow
The following diagram illustrates the decision matrix for isolating the product while avoiding the two main failure modes: Decarboxylation and Defluorination.
Caption: Workflow for Acid-Base extraction emphasizing temperature control to prevent defluorination.
Troubleshooting Guide (FAQ)
Issue 1: "I see a new impurity at [M-20] or [M+16] in LCMS."
Diagnosis:Hydrolysis of the Fluorine (
).
The mass shift corresponds to the loss of Fluorine (-19) and gain of Hydroxyl (+17), resulting in a net -2 change (or +16 if looking at oxygen insertion).[1]
Root Cause: Your base wash was too strong, too hot, or too long. The 2-position is highly activated by the ortho-COOH and meta-CF
If this workup follows a Pd-catalyzed reaction (e.g., carbonylation), residual Pd can reduce the C-Br bond.[1]
Solution:
Add a metal scavenger (e.g., SiliaMetS® Thiol or N-acetylcysteine ) before the workup to sequester Palladium.[1]
References & Grounding
The protocols above are synthesized from standard methodologies for handling activated fluorinated benzoic acids and specific patent literature regarding this class of intermediates.
Synthesis of Halogenated Trifluoromethyl Benzoic Acids:
Context: Describes the general handling, carboxylation, and isolation of 2-fluoro-3-(trifluoromethyl) derivatives.
Source:CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine (and related benzoic acid intermediates).[1]
Nucleophilic Aromatic Substitution (
) Risks:
Context: Mechanisms of fluorine displacement in activated arenes.
Source:Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC PubMed Central.
Physical Properties of Fluorinated Benzoic Acids:
Context: pKa and solubility data for 3-(trifluoromethyl)benzoic acid analogs.
Source:Sigma-Aldrich Safety & Data Sheet (2-Fluoro-3-(trifluoromethyl)benzoic acid). [1]
General Workup of Acidic Intermediates:
Context: Standard Organic Syntheses procedures for tribromobenzoic acids, emphasizing temperature control during acidification.
alternative reagents to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals In the intr...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly valued scaffold, prized for its unique electronic and steric properties which are instrumental in crafting molecules with tailored biological activities.[1][2] The trifluoromethyl group offers metabolic stability and enhanced binding affinity, while the fluorine and bromine atoms provide precise vectors for further functionalization.[3][4]
This guide provides an in-depth comparison of viable alternatives to this key intermediate. We will move beyond a simple catalog of substitutes, instead focusing on the causality behind experimental choices. We will explore how subtle structural changes in the reagent impact reaction kinetics, yield, and downstream processing, empowering you to make informed, strategic decisions in your synthetic design.
Profiling the Core Reagent: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
To understand the alternatives, we must first appreciate the distinct functionalities of our primary reagent.
Carboxylic Acid (-COOH): The primary anchor for amide bond formation, a cornerstone of medicinal chemistry. Its acidity and steric accessibility are modulated by the adjacent fluorine and trifluoromethyl groups.
Bromine (-Br): A reliable and versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] It offers a good balance of reactivity and stability.
Fluorine (-F): Positioned ortho to the carboxylic acid, it significantly influences the pKa of the acid and can participate in key hydrogen bonding or steric interactions within a target protein's binding pocket.[5]
Trifluoromethyl (-CF₃): A potent electron-withdrawing group that profoundly alters the phenyl ring's electronics. It is also a bioisostere for other groups, increasing lipophilicity and often improving metabolic stability and cell permeability of the final compound.[4][6]
The specific 2,3,5-substitution pattern creates a sterically demanding environment, which can be both an advantage for conformational locking in a final drug molecule and a challenge during synthesis.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative is not about finding a "better" molecule, but the right molecule for a specific synthetic challenge, whether it be reaction kinetics, cost, or a different derivatization strategy. We will focus on three classes of alternatives: Halogen Analogs (Iodo and Chloro) and a Positional Isomer.
This reagent is the go-to alternative when reaction rate is paramount, particularly in challenging cross-coupling reactions.
Mechanistic Advantage: The enhanced reactivity stems from the carbon-iodine (C-I) bond's lower bond dissociation energy compared to the carbon-bromine (C-Br) bond. This facilitates the crucial oxidative addition step in the Pd(0) catalytic cycle of Suzuki couplings, often leading to faster reaction times, higher yields, and the ability to use lower catalyst loadings or milder reaction conditions.[7]
When to Use It:
For sterically hindered coupling partners where the bromo-analog is sluggish or fails.
In late-stage functionalization where mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.
When aiming to reduce catalyst loading for cost or downstream purification reasons.
Considerations: Iodo-analogs are typically more expensive and can be less stable than their bromo counterparts. Their higher reactivity can sometimes lead to more side reactions, such as homocoupling, if reaction conditions are not carefully optimized.
When cost and scale are primary drivers, the chloro-analog becomes an attractive, albeit more challenging, option.
Mechanistic Challenge: The C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition to Pd(0) the rate-limiting step and often requiring more forcing conditions.[8] Standard Suzuki or Buchwald-Hartwig conditions are frequently ineffective.
Enabling Technologies: Success with chloro-analogs hinges on specialized, highly active catalyst systems. Modern electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often mandatory to achieve reasonable conversion.[9] Higher temperatures and stronger bases (e.g., K₃PO₄) are also common.
When to Use It:
In early-stage synthesis for large-scale campaigns where the cost savings of the starting material outweigh the increased cost of specialized catalysts and process development.
When the bromine or iodine atom is required for a different transformation later in the synthetic route.
Considerations: The harsh conditions required can limit functional group tolerance. Reaction optimization is often more complex and time-consuming.
Choosing a positional isomer is a strategic decision to alter the steric and electronic environment of the reaction centers.
Structural Impact: By moving the bromine to the 3-position and the trifluoromethyl group to the 5-position, the steric hindrance around the carboxylic acid is significantly reduced.[10] The bromine atom is now flanked by a proton and the CF₃ group, presenting a different electronic environment for metal catalysis.
Reactivity Implications:
Amide Coupling: The less-hindered carboxylic acid will generally undergo amide bond formation more readily, potentially allowing for the use of milder coupling reagents and reducing the need for forcing conditions that can compromise chiral centers.[11][12]
Cross-Coupling: The reactivity of the bromine atom is also altered. Its new position changes the electronic distribution of the ring, which can influence the kinetics of the coupling reaction.
When to Use It:
When the primary synthetic challenge is a difficult amide coupling due to a sterically demanding amine partner.
To explore a different region of chemical space in a structure-activity relationship (SAR) study, as the final product will be a structural isomer.
Considerations: This is not a direct plug-in replacement. The resulting final product will be structurally different, which is the primary intent of its use.
Data Summary & Comparison
Feature
5-Bromo- (Core)
5-Iodo- (High-Reactivity)
5-Chloro- (Cost-Effective)
3-Bromo- (Isomer)
Structure
Br at C5, CF₃ at C3
I at C5, CF₃ at C3
Cl at C5, CF₃ at C3
Br at C3, CF₃ at C5
Molecular Wt.
287.01
334.01
242.56
287.01
Relative Reactivity (Suzuki)
Baseline
High
Low
Baseline (Altered)
Typical Catalyst Loading
1-5 mol%
0.5-2 mol%
3-10 mol% (specialized ligand)
1-5 mol%
Amide Coupling Hindrance
High
High
High
Moderate
Primary Advantage
Good balance of reactivity & cost
Fast kinetics, mild conditions
Low starting material cost
Reduced steric hindrance at -COOH
Primary Disadvantage
Can be sluggish in tough couplings
Higher cost, potential instability
Requires harsh conditions & special catalysts
Not a direct replacement (produces isomer)
Experimental Protocols: A Practical Guide
The following protocols are illustrative and serve to highlight the practical differences when using these reagents. Self-validation is key: always confirm product formation via LC-MS and characterize fully by NMR.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
Catalyst Addition:
For Iodo/Bromo-analogs: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) or PdCl₂(dppf) (0.02 mmol, 2 mol%). A standard, reliable catalyst is sufficient.
For Chloro-analog: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a specialized ligand like SPhos (0.06 mmol, 6 mol%). Use a stronger base like K₃PO₄ (3.0 mmol). This combination is crucial for activating the C-Cl bond.
Solvent & Degassing: Add solvent (e.g., 1,4-dioxane and water, 4:1, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15 minutes.
Reaction: Heat the reaction mixture to the target temperature (e.g., 85 °C for Iodo/Bromo, 110 °C for Chloro) and monitor by TLC or LC-MS. Expect significantly longer reaction times for the chloro-analog.
Workup & Purification: After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
This protocol highlights the coupling of a sterically hindered benzoic acid (5-Bromo-) versus a less hindered one (3-Bromo- isomer) with a generic amine.
Acid Activation: In a round-bottom flask, dissolve the benzoic acid (1.0 mmol) and a coupling reagent in an anhydrous solvent like DMF or CH₂Cl₂ (5 mL).
For 5-Bromo- (Hindered): A potent coupling reagent like HATU (1.1 mmol) is recommended, along with a non-nucleophilic base like DIPEA (3.0 mmol).
[13] * For 3-Bromo- (Less Hindered): A standard, more economical reagent like EDC (1.2 mmol) with HOBt (1.2 mmol) may be sufficient.
Amine Addition: Stir the activation mixture for 15-20 minutes at room temperature, then add the amine (1.1 mmol).
Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS. The reaction with the 5-bromo isomer may require gentle heating (40 °C) or extended reaction times to reach completion.
[14]4. Workup & Purification: Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography or crystallization.
Conclusion and Future Perspectives
The choice of a halogenated benzoic acid building block is a multi-factorial decision that extends beyond simple availability. By understanding the underlying mechanistic principles, a researcher can strategically select a reagent to accelerate discovery, reduce cost, or overcome specific synthetic hurdles.
The iodo-analog is the tool for speed and mildness, ideal for complex, late-stage functionalizations.
The chloro-analog , while challenging, offers a scalable, cost-effective route for process chemistry, provided the investment in specialized catalytic systems is made.
The bromo-analog remains the reliable workhorse, offering a well-understood balance of reactivity and cost for general applications.
Isomeric variants should not be overlooked; they are powerful tools for modulating steric hindrance at other reactive sites and for expanding SAR exploration.
The continued development of novel palladium catalysts and coupling reagents will undoubtedly further expand the toolkit for utilizing these valuable building blocks, enabling chemists to construct complex molecular architectures with ever-increasing precision and efficiency.
[15][16]
References
MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Online] Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Online] Available at: [Link]
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Online] Available at: [Link]
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online] Available at: [Link]
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Online] Available at: [Link]
PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Online] Available at: [Link]
AMERICAN ELEMENTS®. Fluorinated Building Blocks | Products | Applications. [Online] Available at: [Link]
Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Online] Available at: [Link]
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Online] Available at: [Link]
PubChem. 3-Iodo-5-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]
Reagentia. 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid (1 x 1 g). [Online] Available at: [Link]
ResearchGate. Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. [Online] Available at: [Link]
CHIMIA. The Synthesis of Sterically Hindered Amides. [Online] Available at: [Link]
NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Online] Available at: [Link]
PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]
NIH. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Online] Available at: [Link]
PubChem. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Online] Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Online] Available at: [Link]
ResearchGate. Suzuki—Miyaura Cross-Coupling of Aryl and Alkyl Halides Using Palladium/Imidazolium Salt Protocols. [Online] Available at: [Link]
Technical Safety & Logistics Guide: Handling 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
Executive Summary & Chemical Logic This guide provides an operational framework for the safe handling, synthesis integration, and disposal of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . As a benzoic acid derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
This guide provides an operational framework for the safe handling, synthesis integration, and disposal of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .
As a benzoic acid derivative featuring both halogenation (Bromine, Fluorine) and a trifluoromethyl (
) motif, this compound presents a dual-hazard profile:
Corrosivity/Acidity: The carboxylic acid moiety (
) facilitates tissue damage upon contact.
Bioavailability & Stability: The
group increases lipophilicity, potentially enhancing skin absorption, while the carbon-fluorine bonds render the molecule resistant to metabolic degradation, necessitating specific high-temperature incineration for disposal.
Hazard Identification & Risk Assessment
Data sourced from GHS classifications of structural analogs and specific SDS data.
H335: May cause respiratory irritation (Mucosal tissue).
Physical State
Solid (Powder)
Dust explosion potential if micronized; inhalation hazard.
Scientist's Note: While H315/H319 are standard warnings, the presence of the fluorine atoms implies that thermal decomposition (e.g., in a fire or runaway reaction) can release Hydrogen Fluoride (HF) and Carbonyl Fluoride , which are immediately dangerous to life and health (IDLH).
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to whether the substance is in its solid state or solvated.
A. Respiratory Protection[4][5][6][7][8][9]
Solid Handling: NIOSH-approved N95 or P100 particulate respirator.
Why: The powder is fine and electrostatic; it readily becomes airborne during weighing.
Solution Handling: If dissolved in volatile solvents (DCM, THF) outside a fume hood, a Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Acid Gas) is required.
Why: Acid gas protection is necessary to neutralize potential acidic vapors.
B. Hand Protection (Glove Permeation Data)
Do not rely on standard latex.
Task
Glove Material
Thickness
Breakthrough Time
Solid Weighing
Nitrile
0.11 mm (4 mil)
> 480 min (Solid protection only)
Solvent: Alcohols/Water
Nitrile
0.11 mm (4 mil)
> 240 min
Solvent: DCM/Chloroform
Laminate (Silver Shield)
Multi-layer
> 480 min
Solvent: THF/Dioxane
Butyl Rubber
0.3 mm
> 120 min
C. Ocular & Body Protection[4]
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder drift risk.
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends should be avoided due to potential static discharge igniting organic solvents used in downstream chemistry.
Operational Handling Protocol
This protocol is designed to isolate the operator from the chemical source.
Step-by-Step Workflow
Engineering Controls: All open-container manipulations must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.
Weighing:
Use an anti-static gun on the spatula and weighing boat to prevent powder scattering.
Critical: If the balance is outside the hood, use a secondary containment vessel (screw-top jar) to transport the weighed solid.
Solubilization:
Add solvent slowly to the solid. The acidic proton can catalyze exothermic reactions with bases or sensitive reagents.
Ventilation:[3][5] Ensure the vessel is vented (needle/bubbler) if reacting with carbonates/bicarbonates, as rapid
evolution will occur.
Spill Management:
Solid Spill: Do not dry sweep.[6] Cover with wet paper towels to suppress dust, then wipe up.
Solution Spill: Neutralize with Sodium Bicarbonate (
) or Calcium Carbonate () before absorption.
Visual Workflow (Logic Diagram)
Caption: Operational workflow emphasizing containment during the transition from solid storage to active reaction phases.
Waste Management & Disposal
Strict Adherence Required: Due to the Carbon-Fluorine (C-F) bonds, this material cannot be treated as standard organic waste.
Disposal Classification
Waste Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Fluorinated Organics" and "Acidic."
Disposal Protocol
Aqueous Streams: Aqueous layers from extractions containing this acid must be adjusted to pH 6–8 using Sodium Bicarbonate. Do NOT pour down the drain. Collect in "Aqueous Waste - Halogenated."[3]
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be bagged in hazardous waste bags (yellow/orange), not regular trash.
Destruction Method: The waste contractor must utilize High-Temperature Incineration (>1100°C) with flue gas scrubbing.
Scientific Rationale: Lower temperatures may result in incomplete combustion, releasing PFAS-like byproducts or corrosive HF gas into the atmosphere.
References
Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid Product Specification & Safety. Retrieved from
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-5-(trifluoromethoxy)benzoic acid (Analog). Retrieved from
United States Environmental Protection Agency (EPA). (2021). Destruction and Disposal of PFAS and Fluorinated Organic Compounds.[7] Retrieved from [8]
PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluorobenzoic acid.[9] National Library of Medicine. Retrieved from